molecular formula C12H25NO3 B12937677 tert-Butyl (S)-(2-(hydroxymethyl)-4-methylpentyl)carbamate

tert-Butyl (S)-(2-(hydroxymethyl)-4-methylpentyl)carbamate

Cat. No.: B12937677
M. Wt: 231.33 g/mol
InChI Key: WCYJANVXBIHYCS-JTQLQIEISA-N
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Description

tert-Butyl (S)-(2-(hydroxymethyl)-4-methylpentyl)carbamate is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines. This particular compound is often used in the synthesis of various organic molecules due to its stability and reactivity under specific conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-(2-(hydroxymethyl)-4-methylpentyl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate alcohol or amine. One common method is the reaction of tert-butyl carbamate with the methanesulfonates of respective alcohols, followed by acidic N-deprotection . Another method involves the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or pyridine .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar methods as described above. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-(2-(hydroxymethyl)-4-methylpentyl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH

    Reduction: LiAlH4, NaBH4, H2/Ni, H2/Rh

    Substitution: RCOCl, RCHO, CH3I, RLi, RMgX

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted carbamates or amides.

Mechanism of Action

The mechanism of action of tert-Butyl (S)-(2-(hydroxymethyl)-4-methylpentyl)carbamate involves its ability to act as a protecting group for amines. The compound forms a stable carbamate linkage with the amine, preventing unwanted reactions during subsequent synthetic steps. The protecting group can be removed under specific conditions, such as acidic or basic hydrolysis, to regenerate the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (S)-(2-(hydroxymethyl)-4-methylpentyl)carbamate is unique due to its specific structure, which provides distinct reactivity and stability compared to other carbamates. Its ability to form stable linkages with amines and its ease of removal under mild conditions make it a valuable tool in organic synthesis and various scientific research applications .

Properties

Molecular Formula

C12H25NO3

Molecular Weight

231.33 g/mol

IUPAC Name

tert-butyl N-[(2S)-2-(hydroxymethyl)-4-methylpentyl]carbamate

InChI

InChI=1S/C12H25NO3/c1-9(2)6-10(8-14)7-13-11(15)16-12(3,4)5/h9-10,14H,6-8H2,1-5H3,(H,13,15)/t10-/m0/s1

InChI Key

WCYJANVXBIHYCS-JTQLQIEISA-N

Isomeric SMILES

CC(C)C[C@@H](CNC(=O)OC(C)(C)C)CO

Canonical SMILES

CC(C)CC(CNC(=O)OC(C)(C)C)CO

Origin of Product

United States

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